2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds within the oxadiazole and pyrazole families, such as DPA-714, have been explored for their potential in imaging applications, particularly positron emission tomography (PET). DPA-714, a compound with a fluorine atom allowing for labeling with fluorine-18, demonstrates the capacity of such structures for in vivo imaging of the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been reported, emphasizing the role of the fluorine atom in enhancing antimicrobial properties. A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showed significant potency against a broad panel of bacterial and fungal strains, underscoring the importance of structural modifications in optimizing antimicrobial activity (Parikh & Joshi, 2014).
Anticancer Activity
Research into 1,3,4-oxadiazole and pyrazole derivatives has identified compounds with promising anticancer, antioxidant, analgesic, and anti-inflammatory activities. These compounds have shown binding affinity and inhibitory effects against targets like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their potential in cancer therapy and inflammation management (Faheem, 2018).
Design and Synthesis for Drug Development
The design and synthesis of novel compounds with specific structural features, such as oxadiazoles and pyrazoles, have been explored for their cytotoxic activities against cancer cell lines. These efforts aim to identify new anticancer agents with enhanced efficacy, further demonstrating the chemical's relevance in drug discovery and development (Al-Sanea et al., 2020).
Anti-inflammatory and Antioxidant Activities
The synthesis of derivatives featuring the fluorophenyl and oxadiazole units has been linked to significant anti-inflammatory and antioxidant activities. This suggests potential therapeutic applications in managing conditions characterized by inflammation and oxidative stress (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-24-10-8-19-15(23)11-22-9-2-3-14(22)17-20-16(21-25-17)12-4-6-13(18)7-5-12/h2-7,9H,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGNIZGGWVIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.